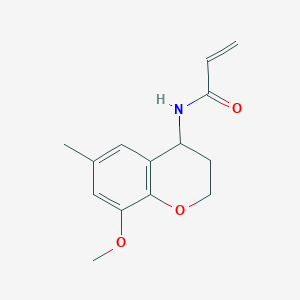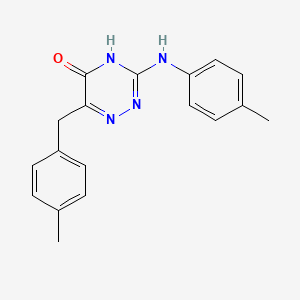
1-tert-butyl-4-(chloromethyl)-1H-pyrazole hydrochloride
Übersicht
Beschreibung
“1-tert-butyl-4-(chloromethyl)benzene” is an important intermediate in organic synthesis. It is mainly used in medicine, pesticides, and spices . The compound has a molecular weight of 182.69 g/mol and a molecular formula of C11H15Cl .
Molecular Structure Analysis
The molecular structure of “1-tert-butyl-4-(chloromethyl)benzene” is represented by the formula (CH3)3CC6H4CH2Cl . The InChI key for this compound is WAXIFMGAKWIFDQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-tert-butyl-4-(chloromethyl)benzene” include a boiling point of 101-105°C at 7 mmHg, a density of 0.945 g/mL at 25°C, and a refractive index of 1.521 .Wissenschaftliche Forschungsanwendungen
Synthesis and Regioselectivity
1-tert-butyl-4-(chloromethyl)-1H-pyrazole hydrochloride serves as a precursor for the synthesis of various pyrazole derivatives. A study by Martins et al. (2012) focuses on the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, showcasing the compound's role in the regioselective formation of pyrazoles, highlighting its utility in creating substances with potential biological activities (Martins et al., 2012).
Functionalized Pyrazoles for Ligand Synthesis
Functionalized pyrazoles, derivable from 1-tert-butyl-4-(chloromethyl)-1H-pyrazole hydrochloride, are crucial in ligand synthesis. Grotjahn et al. (2002) detailed the synthesis of pyrazoles with functionalized side chains at C3, providing a pathway for creating complex molecules that can serve as ligands, useful in various catalytic and metal-organic frameworks (Grotjahn et al., 2002).
Photophysics and Material Science
In the realm of materials science, 1-tert-butyl-4-(chloromethyl)-1H-pyrazole hydrochloride contributes to the development of luminescent materials. Ma et al. (2005) synthesized luminescent mu-pyrazolate-bridged cyclometalated platinum binuclear complexes, demonstrating the compound's application in creating materials with potential use in OLEDs and photovoltaic devices (Ma et al., 2005).
Corrosion Inhibition
The compound's derivatives have been studied for their corrosion inhibition properties. Ouali et al. (2013) investigated pyrazole derivatives as corrosion inhibitors for steel in hydrochloric acid, revealing the practical application of these derivatives in protecting industrial materials (Ouali et al., 2013).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-tert-butyl-4-(chloromethyl)pyrazole;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2.ClH/c1-8(2,3)11-6-7(4-9)5-10-11;/h5-6H,4H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYZDBVWNDYSFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C=N1)CCl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-butyl-4-(chloromethyl)-1H-pyrazole hydrochloride | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,5-Dinitrophenyl)-1-phenylimidazo[1,5-a]pyridine](/img/structure/B2716097.png)
![2-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B2716100.png)


![N-(1H-benzo[d]imidazol-2-yl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2716104.png)
![1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2716105.png)
![3-(benzo[d][1,3]dioxol-5-ylamino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one](/img/structure/B2716107.png)

![2-[(4-Methylpiperazino)methyl]benzaldehyde](/img/structure/B2716109.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2716117.png)
![methyl 4-((3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)sulfonyl)benzoate](/img/structure/B2716118.png)
